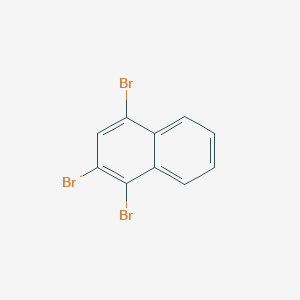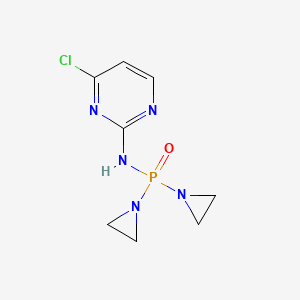
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-2-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-2-pyrimidinyl)- is a complex organic compound that belongs to the class of phosphinic amides. These compounds are characterized by the presence of a phosphinic amide group, which is a derivative of phosphinic acid. The compound also contains aziridine rings and a pyrimidine ring, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-2-pyrimidinyl)- typically involves the reaction of phosphinic acid derivatives with aziridine and pyrimidine compounds. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods are designed to optimize the reaction conditions and minimize the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-2-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphinic amide derivatives.
Substitution: The aziridine and pyrimidine rings can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphinic acid derivatives, while substitution reactions can produce a wide range of substituted phosphinic amides.
Wissenschaftliche Forschungsanwendungen
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-2-pyrimidinyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-2-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. The aziridine rings may participate in covalent bonding with nucleophilic sites, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2-chloro-4-pyrimidinyl)-
- Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-6-pyrimidinyl)-
- Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-5-pyrimidinyl)-
Uniqueness
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-2-pyrimidinyl)- is unique due to its specific substitution pattern on the pyrimidine ring and the presence of two aziridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
780-66-5 |
|---|---|
Molekularformel |
C8H11ClN5OP |
Molekulargewicht |
259.63 g/mol |
IUPAC-Name |
N-[bis(aziridin-1-yl)phosphoryl]-4-chloropyrimidin-2-amine |
InChI |
InChI=1S/C8H11ClN5OP/c9-7-1-2-10-8(11-7)12-16(15,13-3-4-13)14-5-6-14/h1-2H,3-6H2,(H,10,11,12,15) |
InChI-Schlüssel |
WRWVVRJOAILLNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1P(=O)(NC2=NC=CC(=N2)Cl)N3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


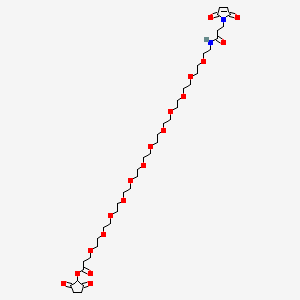

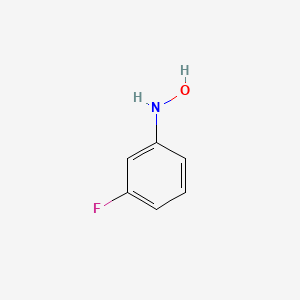
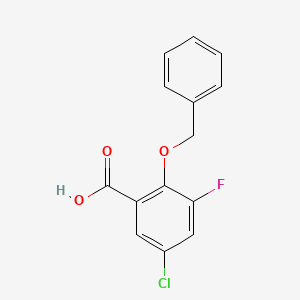
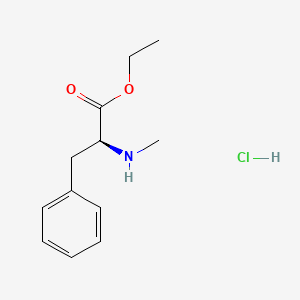
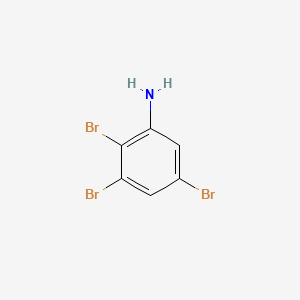


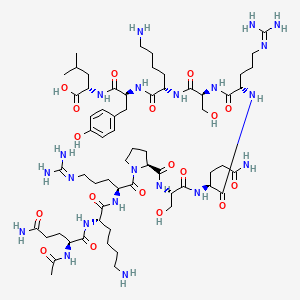
![[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium](/img/structure/B14756394.png)
![N-[(2-Chlorobiphenyl-4-Yl)methyl]-Beta-Alanyl-N-(3-Carboxyphenyl)-Beta-Alaninamide](/img/structure/B14756409.png)

